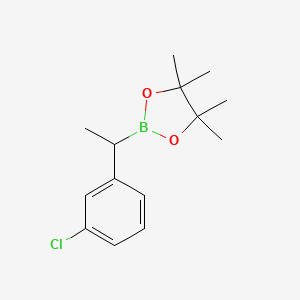

2-(1-(3-Chlorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1-(3-Chlorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 3-chlorophenyl group substituted with an ethyl chain at the benzylic position. This compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO2/c1-10(11-7-6-8-12(16)9-11)15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXPGTXKLIDKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The primary synthetic approach to prepare 2-(1-(3-Chlorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of a suitable aryl-substituted ketone or halide precursor with a diboron reagent, typically bis(pinacolato)diboron, under basic conditions and in an organic solvent.

- Starting materials: 3-chlorophenyl ethyl ketone or related aryl halide derivatives.

- Boron source: Bis(pinacolato)diboron (B2pin2) is commonly used for introducing the boronate ester moiety.

- Base: Potassium carbonate (K2CO3) or similar mild bases facilitate the reaction.

- Solvent: Tetrahydrofuran (THF) is preferred due to its ability to dissolve both organic and inorganic components.

- Conditions: Reflux or elevated temperature under inert atmosphere (argon or nitrogen) to prevent oxidation.

- Purification: Column chromatography on silica gel to isolate the pure boronate ester.

This method is favored for its simplicity and effectiveness in producing stable pinacol boronate esters suitable for further cross-coupling reactions.

Detailed Reaction Mechanism and Conditions

The reaction mechanism generally proceeds via:

- Activation of the diboron reagent by the base.

- Nucleophilic attack on the aryl ketone or halide substrate.

- Formation of the boronate ester ring through coordination with the pinacol moiety.

| Parameter | Typical Value |

|---|---|

| Temperature | Reflux in THF (~66 °C) |

| Reaction time | 12–24 hours |

| Base equivalents | 1.5–2 equivalents of K2CO3 |

| Molar ratio | 1:1 to 1:1.2 (substrate:B2pin2) |

| Atmosphere | Argon or nitrogen (inert) |

The reaction is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm conversion and purity.

Alternative Synthetic Approaches

While the above method is standard, alternative strategies have been explored in literature for related boronate esters that could be adapted for this compound:

Lithiation followed by borylation: Starting from 3-chlorophenyl derivatives, lithiation using n-butyllithium at low temperatures (around –100 °C) followed by quenching with boron electrophiles such as trimethyl borate or pinacolborane can yield the desired boronate ester. This method requires careful temperature control to avoid side reactions and decomposition.

Transition metal-catalyzed cross-coupling: Palladium-catalyzed Suzuki-Miyaura coupling using 2-(iodoalkyl)-substituted dioxaborolanes as electrophilic partners can introduce the 3-chlorophenyl group with high regio- and stereoselectivity. Chiral ligands can be employed for enantioselective synthesis of chiral derivatives.

Purification and Characterization

Purification is typically achieved by:

- Column chromatography: Using silica gel with solvent gradients such as acetone/dichloromethane (DCM) to separate the product from impurities.

- Preparative thin-layer chromatography (TLC): For small-scale purifications.

Characterization methods include:

| Technique | Purpose | Typical Data |

|---|---|---|

| ¹H NMR | Confirm aromatic and methyl protons | Aromatic protons at δ 7.2–7.4 ppm; methyl groups at δ 1.0–1.3 ppm |

| ¹¹B NMR | Confirm boronate ester formation | Singlet near δ 30–35 ppm |

| High-resolution mass spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at 266.57 g/mol |

These data confirm the successful synthesis and purity of the compound.

Industrial Scale Considerations

For large-scale production, the process is optimized to improve yield and reproducibility:

- Use of continuous flow reactors to enhance heat and mass transfer.

- Automated reagent addition and reaction monitoring for consistent quality.

- Optimization of solvent and base to minimize waste and cost.

- Implementation of green chemistry principles, such as solvent recycling and minimizing hazardous reagents.

Such optimizations ensure the compound is produced efficiently for use in pharmaceuticals and materials science.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Base-mediated borylation | 3-Chlorophenyl ethyl ketone | Bis(pinacolato)diboron, K2CO3, THF, reflux | Simple, high yield, mild conditions | Long reaction time |

| Lithiation and borylation | 3-Chlorophenyl halide | n-BuLi (–100 °C), trimethyl borate | High regioselectivity | Requires low temperature, sensitive to moisture |

| Pd-catalyzed cross-coupling | 2-(iodoalkyl) dioxaborolane | Pd catalyst, base, chiral ligands optional | Enantioselective synthesis possible | Requires expensive catalysts |

| Continuous flow (industrial) | Similar to above | Automated flow reactor | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

2-(1-(3-Chlorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or boronate esters.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

Organic Synthesis

2-(1-(3-Chlorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized in organic synthesis as a reagent for forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction enables the coupling of aryl or vinyl halides with various nucleophiles to produce biaryl compounds or substituted alkenes.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Research is ongoing into its use in Boron Neutron Capture Therapy (BNCT) for cancer treatment. The unique properties of boron compounds allow for targeted therapy where boron accumulates in tumor cells and is activated by neutron irradiation to produce cytotoxic effects.

Material Science

In material science, this compound is used to synthesize advanced materials such as polymers and electronic materials. The stable boron-carbon bonds formed during reactions contribute to the durability and functionality of these materials.

Biological Studies

The compound serves as a tool for studying boron chemistry in biological systems. Its interactions can provide insights into the role of boron in biological processes and its potential therapeutic applications.

Case Study 1: Application in Cancer Therapy

A study investigated the efficacy of boron-containing compounds in BNCT. The research highlighted how compounds like this compound could accumulate selectively in tumor cells and enhance the therapeutic effects when combined with neutron irradiation.

Case Study 2: Organic Synthesis Advancements

Research demonstrated that using this compound in Suzuki-Miyaura coupling reactions significantly improved yields and selectivity for complex organic molecules compared to traditional methods. This advancement opens avenues for more efficient synthesis routes in pharmaceutical development.

Mechanism of Action

The mechanism by which 2-(1-(3-Chlorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form a complex with a palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are well-studied in the context of organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Modifications

The following table summarizes key structural analogs and their substituent effects:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 3-chloro substituent in the target compound enhances electrophilicity at the boron center compared to non-halogenated analogs. Dichloro and trifluoromethyl derivatives (e.g., ) exhibit greater electron withdrawal, accelerating transmetallation in cross-coupling reactions but may reduce solubility.

- Mixed Substituents : Compounds like combine chloro, methoxy, and trifluoromethyl groups, creating a balance of electronic effects that modulate reactivity and regioselectivity.

Physical Properties

Available data for related compounds:

Insights :

- Melting points correlate with molecular symmetry and intermolecular forces. The dichlorophenyl derivative (53°C, ) has a lower melting point than the trimethylamine-borane complex (112–114°C, ), likely due to reduced crystallinity.

- The target compound’s ethyl group may lower its melting point compared to bulkier analogs but increase solubility in organic solvents.

Biological Activity

Overview

2-(1-(3-Chlorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique chemical structure and potential biological applications. This compound features a boron atom within a dioxaborolane ring, substituted with a 3-chlorophenyl group and an ethyl group. Its molecular formula is and it has a molecular weight of 266.57 g/mol .

The synthesis of this compound typically involves the reaction of 3-chlorophenyl ethyl ketone with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like tetrahydrofuran (THF) under reflux conditions. Purification is usually achieved through standard techniques such as column chromatography .

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its ability to form stable boron-carbon bonds. This characteristic is particularly useful in various chemical reactions including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl halides with organoboron compounds in the presence of a palladium catalyst .

- Oxidation Reactions : The boron atom can be oxidized to form boronic acids or esters, which are valuable in medicinal chemistry .

Applications in Research

Medicinal Chemistry

Research has indicated that boron-containing compounds like this dioxaborolane derivative are being explored for their potential in cancer therapy, particularly in Boron Neutron Capture Therapy (BNCT). This approach utilizes the unique properties of boron to selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue .

Pharmaceutical Development

The compound's ability to facilitate carbon-carbon bond formation makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Studies have shown that modifications to the dioxaborolane structure can enhance biological activity and metabolic stability .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of boron-containing compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were shown to inhibit cell growth through apoptosis pathways .

Case Study 2: Drug Development

A recent study evaluated the metabolic stability and aqueous solubility of several boron-containing compounds. The incorporation of polar functional groups into the structure was found to improve solubility while maintaining or enhancing biological activity .

Data Table: Properties and Reactions

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 266.57 g/mol |

| Common Reactions | Suzuki-Miyaura Coupling |

| Oxidation | Formation of boronic acids |

Q & A

Q. What are the standard synthetic routes for preparing 2-(1-(3-chlorophenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling or nucleophilic substitution with organozinc reagents (e.g., Zn-9) can introduce the 3-chlorophenyl group to the borolane scaffold . Key steps include:

- Reagent selection : Use of 2-(iodoalkyl)-substituted dioxaborolanes as electrophilic partners.

- Purification : Sequential column chromatography (e.g., silica gel with acetone/DCM gradients) and preparative TLC to isolate the product .

- Yield optimization : Adjusting stoichiometry (e.g., 3 equivalents of boryl cyclopropene in enantioselective protocols) .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

- ¹H NMR : Look for resonances corresponding to the 3-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and the tetramethyl dioxaborolane moiety (δ 1.0–1.3 ppm for methyl groups) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .

- HRMS : Validate molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

Enantioselective α-boryl carbene transformations using chiral catalysts (e.g., modified palladium or iron complexes) enable stereocontrol. For instance:

Q. What contradictions arise in interpreting NMR data for structurally similar dioxaborolanes, and how are they resolved?

Substituent effects on chemical shifts can cause ambiguities. For example:

- 3-Chlorophenyl vs. fluorophenyl derivatives : The electron-withdrawing Cl group deshields aromatic protons (δ 7.4 ppm) compared to F (δ 7.1 ppm) .

- Solid-state vs. solution NMR : Discrepancies in ¹¹B shifts due to crystal packing vs. solvent interactions. Validate with X-ray crystallography or computational modeling .

Q. How do reaction conditions influence the stability of the dioxaborolane ring during cross-coupling reactions?

- pH sensitivity : Basic conditions (e.g., aqueous NaHCO₃ in Suzuki couplings) may hydrolyze the borolane. Use anhydrous solvents (e.g., THF) and inert atmospheres .

- Temperature : Elevated temperatures (>80°C) risk ring-opening; optimize at 60–70°C with microwave-assisted heating for faster kinetics .

Methodological Challenges and Solutions

Q. What strategies mitigate proto-deborylation side reactions during functionalization?

Proto-deborylation occurs via electrophilic attack on the boron atom. Mitigation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.